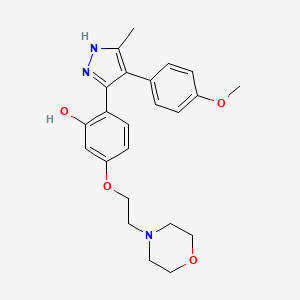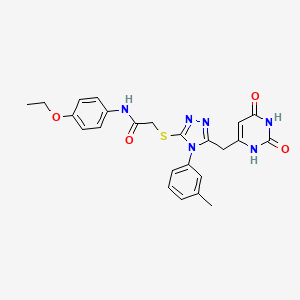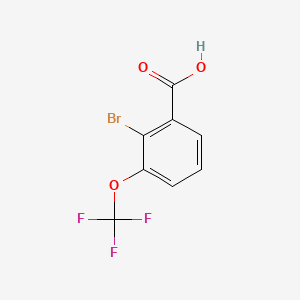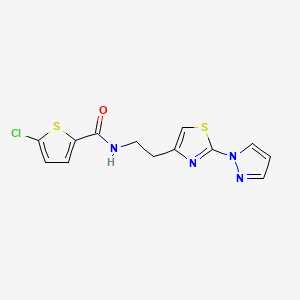![molecular formula C14H22N2O2 B2849641 N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide CAS No. 946210-20-4](/img/structure/B2849641.png)
N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide, also known as ML277, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ML277 is a selective activator of the voltage-gated potassium channel, KCNQ1, which is involved in regulating the electrical activity of cells in various tissues. In
Mécanisme D'action
N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide selectively activates KCNQ1 channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel, allowing potassium ions to flow out of the cell and leading to membrane hyperpolarization. This hyperpolarization leads to decreased excitability of the cell and suppression of arrhythmias or seizures.
Biochemical and Physiological Effects:
N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide has been shown to have several biochemical and physiological effects on cells. It selectively activates KCNQ1 channels, leading to prolonged repolarization of cardiac cells and decreased excitability of neurons. N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide has also been shown to have a low toxicity profile and does not affect other ion channels or neurotransmitter receptors.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide has several advantages for lab experiments, including its selective activation of KCNQ1 channels and low toxicity profile. However, N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide is a relatively new compound, and its long-term effects and potential side effects are still unknown. In addition, N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide is a small molecule compound and may have limited bioavailability in vivo.
Orientations Futures
Several future directions for N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide research include studying its potential therapeutic applications in other diseases, such as hypertension and diabetes. In addition, further research is needed to investigate the long-term effects and potential side effects of N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide. Furthermore, the development of more potent and selective KCNQ1 activators could lead to the development of more effective therapies for cardiac arrhythmias and epilepsy.
Méthodes De Synthèse
The synthesis of N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide involves several steps, starting with the reaction of 1-(propan-2-yl)piperidine with paraformaldehyde to form 1-(propan-2-yl)piperidin-4-yl)methanol. This intermediate is then reacted with furan-2-carboxylic acid to form N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide. The final product is purified using chromatography techniques to obtain pure N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide.
Applications De Recherche Scientifique
N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiac arrhythmias and epilepsy. KCNQ1 is an important potassium channel that regulates the electrical activity of cardiac muscle cells and plays a critical role in maintaining normal heart rhythm. N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide has been shown to selectively activate KCNQ1 channels, leading to prolonged repolarization of cardiac cells and suppression of arrhythmias.
In addition, N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide has also been studied for its potential use in the treatment of epilepsy. KCNQ channels are present in neurons and play a critical role in regulating the excitability of these cells. N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide has been shown to selectively activate KCNQ channels in neurons, leading to decreased neuronal excitability and seizure suppression.
Propriétés
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-11(2)16-7-5-12(6-8-16)10-15-14(17)13-4-3-9-18-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYUVMMDMSKKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)acetate oxalate](/img/structure/B2849560.png)
![Tert-butyl 4-{2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B2849561.png)
![Spiro[3.4]octane-2-sulfonyl chloride](/img/structure/B2849562.png)
![3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2849565.png)




![3-[2-(Acetylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2849572.png)
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2849573.png)
![(5-Methyl-1-phenylpyrazol-4-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2849574.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2849579.png)
